molecular formula C8H9BF3KO2 B1602925 Potassium 2,6-dimethoxyphenyltrifluoroborate CAS No. 871231-42-4

Potassium 2,6-dimethoxyphenyltrifluoroborate

Cat. No. B1602925
M. Wt: 244.06 g/mol
InChI Key: RFOWQNHYQDZXLK-UHFFFAOYSA-N
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Description

Potassium 2,6-dimethoxyphenyltrifluoroborate (CAS Number: 871231-42-4) is a chemical compound with the empirical formula C8H9BF3KO2 . It is a white crystalline solid with a melting point above 300°C . The compound is characterized by its unique structure, which includes a trifluoroborate group attached to a 2,6-dimethoxyphenyl ring. The potassium cation balances the negative charge of the boron trifluoroborate anion .


Synthesis Analysis

The synthesis of Potassium 2,6-dimethoxyphenyltrifluoroborate involves the reaction of 2,6-dimethoxyphenylboronic acid with potassium fluoride and a fluorinating agent (such as Selectfluor ). The trifluoroborate group is introduced during this process. The reaction typically occurs in an organic solvent under controlled conditions .


Molecular Structure Analysis

The molecular formula of Potassium 2,6-dimethoxyphenyltrifluoroborate is C8H9BF3KO2 . Its structure consists of a potassium cation (K+ ) coordinated to the 2,6-dimethoxyphenyltrifluoroborate anion. The anion features a boron atom (B ) bonded to three fluorine atoms (F ) and the 2,6-dimethoxyphenyl group .


Chemical Reactions Analysis

  • Cross-Coupling Reactions : Potassium 2,6-dimethoxyphenyltrifluoroborate serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. It can be coupled with various aryl and heteroaryl halides to form C-C bonds .
  • Transition Metal Complexation : The trifluoroborate group allows for coordination with transition metal catalysts, enabling diverse transformations .

Physical And Chemical Properties Analysis

  • SMILES Notation : [K+].COc1cccc(OC)c1B-(F)F

Scientific Research Applications

Sensor Applications

Potassium 2,6-dimethoxyphenyltrifluoroborate demonstrates intriguing applications in the field of sensor technology. A study describes a dimeric o-carboranyl triarylborane compound that binds fluoride ions, suggesting its potential as a sensor. The compound exhibits a ratiometric color-tunable sensor property via aggregation-induced emission when interacting with fluoride ions (Choi et al., 2016).

Structural Characterization

Research has also focused on the structural characterization of potassium salts derived from various compounds, including those related to potassium 2,6-dimethoxyphenyltrifluoroborate. For instance, the potassium salt of a bulky primary phosphane was characterized, revealing insights into the molecular structure and metal center coordination (Rabe et al., 1998).

Organic Chemistry Applications

In organic chemistry, potassium 2,6-dimethoxyphenyltrifluoroborate has implications in various reactions. The compound is used in the preparation of bis(perfluoroalkyl)dimethoxyborate salts, which are relevant in organic synthesis and chemical transformations (Adonin et al., 2007).

Spectroscopic Analysis

Spectroscopic methods are employed to characterize potassium salts like 2,6-dimethoxyphenyltrifluoroborate. Studies have used techniques like FT-IR, FT-Raman, and UV-Visible spectroscopies to analyze the structural and solvation properties of these compounds (Iramain et al., 2018).

Cross-Coupling Reactions

Potassium aryltrifluoroborates, which are related to potassium 2,6-dimethoxyphenyltrifluoroborate, find use in cross-coupling reactions. These reactions are pivotal in synthesizing biphenyls and other complex organic structures, contributing significantly to pharmaceuticals and materials science (Alacid & Nájera, 2008).

Magnetism and EPR Studies

Some compounds related to potassium 2,6-dimethoxyphenyltrifluoroborate are studied for their magnetic properties. For example, a vanadium(IV) complex was analyzed using EPR spectroscopy, revealing insights into its electronic structure and magnetism (Velayutham et al., 1998).

properties

IUPAC Name

potassium;(2,6-dimethoxyphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O2.K/c1-13-6-4-3-5-7(14-2)8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOWQNHYQDZXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC=C1OC)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635706
Record name Potassium (2,6-dimethoxyphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2,6-dimethoxyphenyltrifluoroborate

CAS RN

871231-42-4
Record name Borate(1-), (2,6-dimethoxyphenyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871231-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (2,6-dimethoxyphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Fujiki, K Tanaka - European Journal of Organic Chemistry, 2020 - Wiley Online Library
The first known report on the fluoride catalytic reactivity of potassium aryltrifluoroborate is described. The fluoride reactivity of phenyltrifluoroborate was controlled by substituents on the …
DW Blevins - 2012 - trace.tennessee.edu
Potassium aryl-and alkenyltrifluoroborates and tributyl (aryl) stannanes were found to undergo halodemetallation using trihalide salts. The hydrolysis of organotrifluoroborates was …
Number of citations: 0 trace.tennessee.edu
C Oxazoline, T Salts - Citeseer
Number of citations: 0
C Cazorla - 2011 - theses.hal.science
Ce travail a tout d’abord porté sur la réactivité des dérivés borés puis sur la réaction de O-alkylation des alcools aromatiques. L’utilisation des composés borés est en plein essor. Ils …
Number of citations: 4 theses.hal.science

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